Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

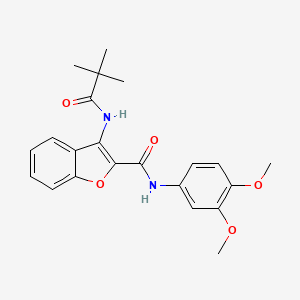

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(fluorosulfonyl)-3-methylpicolinate”. It has a molecular weight of 233.22 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” can be represented by the InChI code1S/C8H8FNO4S/c1-5-3-6 (15 (9,12)13)4-10-7 (5)8 (11)14-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 3-position, a fluorosulfonyl group at the 5-position, and a carboxylate group at the 2-position. Physical And Chemical Properties Analysis

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Functionalization

Synthesis of Pyridine Derivatives

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate serves as a precursor in the synthesis of pyridine derivatives. Shi et al. (2012) demonstrated the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing the compound's versatility in chemical synthesis Shi Qunfeng et al., 2012.

Regiocontrolled Cycloadditions

Danheiser et al. (2003) explored the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, highlighting the potential of Methyl 5-methylpyridine-2-carboxylate in constructing pyridine rings. This study underscores the compound's role in facilitating complex cycloaddition reactions R. Danheiser et al., 2003.

Photoredox Catalysis

The application of Methyl Fluorosulfonyldifluoroacetate in photoredox catalysis was reported by Wei Yu et al. (2016), where it served as a carbomethoxydifluoromethylating reagent under visible light conditions. This study exemplifies the compound's utility in modern synthetic methodologies, enabling the synthesis of carbomethoxydifluoromethylated products Wei Yu et al., 2016.

Direct Decarboxylative Fluorosulfonylation

A novel approach for transforming aliphatic carboxylic acids to sulfonyl fluorides using copper catalysis was developed by Ji-Tao Yi et al. (2022), showcasing a direct decarboxylative fluorosulfonylation method. This process underscores the compound's significance in creating sulfonyl fluoride structures from readily available materials Ji-Tao Yi et al., 2022.

Safety and Hazards

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. The safety precautions include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

特性

IUPAC Name |

methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOBHQWKCPNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)

![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)

![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)

![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)